1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
Description
1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of one phenyl ring and an ethanamine (-CH₂CH₂NH₂) group at the 4-position of the other phenyl ring. Its molecular formula is C₁₅H₁₄F₃N, with a molar mass of 289.28 g/mol. The compound exhibits low aqueous solubility but is soluble in organic solvents like methanol and ether .
Properties
Molecular Formula |
C15H14F3N |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3 |
InChI Key |
FNVMCEUKXNJJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl scaffold is typically synthesized via Suzuki-Miyaura cross-coupling , which connects aryl halides and boronic acids under palladium catalysis. For this compound, the reaction involves:
-
4-Bromoacetophenone (or derivatives) as the aryl halide.
-
4-(Trifluoromethyl)phenylboronic acid as the boronic acid partner .
Reaction Conditions :
-
Solvent : THF/DMF (1:1 v/v) at 80–90°C under inert atmosphere .
-
Yield : 75–92% after purification by silica gel chromatography .
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The trifluoromethyl group remains stable under these conditions due to its strong electron-withdrawing nature .
Reductive Amination of Ketone Intermediate
The biphenyl ketone 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone (CAS 142557-76-4) serves as the precursor to the target amine . Conversion to ethanamine involves reductive amination :
Procedure :
-
Imine Formation : React the ketone with ammonium acetate in methanol at 60°C for 12 h.
-
Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and stir at room temperature for 24 h .
-
Purification : Isolate the product via acid-base extraction and column chromatography (hexane/ethyl acetate) .
Key Data :
Challenges :
-
Over-reduction to secondary amines requires careful stoichiometry.
-
Moisture-sensitive reagents necessitate anhydrous conditions .
Alternative Route: Bromination Follow by Nucleophilic Substitution
A less common approach involves brominating the biphenyl core followed by amination:
Step 1: Bromination
Step 2: Amination
Limitations :
Metallaphotoredox Catalysis for Trifluoromethylation
Recent advances employ trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) to introduce CF₃ groups post-coupling :
-
Substrate : Biphenyl amine derivative.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Reductive Amination | 68–85 | High selectivity; scalable | Multi-step; costly catalysts |
| Bromination-Amination | ~60 | Simple reagents | Low yield; side reactions |
| Metallaphotoredox | 70–82 | Late-stage modification; mild conditions | Specialized equipment required |
Industrial-Scale Considerations
For bulk synthesis, the Suzuki-reductive amination route is preferred due to reproducibility. Critical factors include:
-
Catalyst Recycling : Pd recovery via filtration reduces costs .
-
Solvent Choice : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
-
Quality Control : LC-MS and ¹⁹F-NMR ensure absence of regioisomers .
Emerging Techniques
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group in 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine undergoes typical nucleophilic reactions. For example:
-
Acylation : Reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form N-acetyl derivatives.
-
Alkylation : Treatment with methyl iodide under basic conditions yields N-methylated products.
Table 1: Representative Acylation/Alkylation Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT, 2h | N-Acetyl derivative | 85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 6h | N-Methyl derivative | 78% |
Condensation Reactions
The amine participates in condensation with carbonyl compounds to form Schiff bases. For instance:
-
Reaction with 4-methoxybenzaldehyde in ethanol under reflux produces a stable imine derivative. This is analogous to methods used for synthesizing (E)-N-(4-methoxyphenyl)methanimine derivatives via Suzuki coupling .
Key Mechanistic Insight :
The electron-withdrawing trifluoromethyl group enhances electrophilicity of the biphenyl system, directing condensation reactions to specific positions .
Heterocycle Formation
The amine group facilitates synthesis of nitrogen-containing heterocycles:
-
Pyrazole Formation : Reacts with β-ketoesters or alkynes under copper catalysis (e.g., Click chemistry) .
-
Triazole Derivatives : Azide-alkyne cycloaddition (Huisgen reaction) with propargyl bromide forms 1,2,3-triazoles .
Example Reaction Pathway :
this compound → Azide intermediate → Cu(I)-catalyzed cycloaddition → Triazole product .
Biochemical Interactions
The compound exhibits cytochrome P450 inhibition due to its trifluoromethyl-biphenyl motif. Studies suggest competitive binding to enzyme active sites, altering metabolic pathways .
Table 3: Enzymatic Inhibition Data
| Enzyme Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| CYP3A4 | 12 ± 1.5 | Competitive | |
| CYP2D6 | 68 ± 4.2 | Non-competitive |
Reductive Amination Pathways
While not directly documented for this compound, reductive amination of its ketone precursor (1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone) with ammonium acetate and NaBH₃CN provides a plausible synthetic route .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential inhibitor of various enzymes and receptors. For instance, it has been synthesized as part of a project aimed at developing inhibitors for the human enzyme lactate dehydrogenase A (hLDHA). The synthesis involved a Suzuki cross-coupling reaction that demonstrated high yields (86% and 87%) when reacting with specific halo-imines . This suggests that 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine could serve as a scaffold for designing new therapeutic agents targeting metabolic diseases.
Organic Synthesis
In organic synthesis, the compound acts as a versatile intermediate. Its ability to undergo various coupling reactions makes it valuable for creating complex organic molecules. For instance, it has been used in the synthesis of novel compounds through palladium-catalyzed reactions, which are essential in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Material Science
The trifluoromethyl group in the compound imparts unique electronic properties that are beneficial in material science applications. Compounds containing trifluoromethyl groups are often explored for their potential use in electronic materials due to their stability and ability to modify surface properties. Research indicates that incorporating such compounds into polymers can enhance thermal stability and electrical conductivity .
Data Table: Summary of Applications
Case Studies
Case Study 1: Lactate Dehydrogenase A Inhibition
A recent study synthesized this compound to evaluate its effectiveness as an hLDHA inhibitor. The compound was tested against various substrates to determine its binding affinity and inhibitory potential. Results indicated promising activity, suggesting further development could lead to effective therapeutic agents for cancer treatment.
Case Study 2: Synthesis of Novel Organic Compounds
In another research project, the compound was utilized as a building block in synthesizing complex organic structures. Researchers employed it in a series of palladium-catalyzed reactions, successfully creating multiple derivatives with varied biological activities. This study highlights the compound's versatility and importance in expanding the chemical toolbox available to synthetic chemists.
Mechanism of Action
The mechanism of action of 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between the target compound and its analogs:
Key Comparative Insights
Functional Group Positioning
- Positional Isomerism : The ethanamine group’s position significantly impacts properties. For example, 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine (3-position ethanamine) may exhibit altered electronic interactions compared to the 4-position isomer, affecting binding affinity in biological systems .
- Trifluoromethyl vs.
Steric and Electronic Effects
- α-Methyl Branching : [1,1'-Biphenyl]-4-ethanamine, α-methyl introduces steric hindrance near the amine, which could slow metabolic degradation but reduce solubility .
- Ketone vs. Amine: 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone lacks the amine group, rendering it inactive in biological systems requiring amine-mediated interactions but useful as a synthetic precursor .
Biological Activity
1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, often referred to as TFMBE, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TFMBE, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
TFMBE has shown promise in various biological assays, particularly in the following areas:
- Anticancer Activity : Some studies have indicated that TFMBE exhibits cytotoxic effects against specific cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various pathogens.
- Neuropharmacological Effects : Preliminary data suggest potential interactions with neurotransmitter systems.
Anticancer Activity
A notable study investigated the effects of TFMBE on several cancer cell lines. The results indicated that TFMBE exhibited significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cell lines were approximately 45 µM and 55 µM, respectively, suggesting moderate potency compared to established chemotherapeutic agents .
Table 1: Cytotoxic Effects of TFMBE on Various Cancer Cell Lines
Antimicrobial Properties
The antimicrobial efficacy of TFMBE was assessed against several bacterial strains. The compound demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Neuropharmacological Studies
TFMBE's interaction with neurotransmitter receptors has been explored in vitro. It showed moderate affinity for serotonin receptors (5-HT2A), which could implicate its role in modulating mood and anxiety disorders. Binding assays revealed a Ki value of approximately 150 nM, indicating potential therapeutic applications in neuropsychiatric conditions .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in TFMBE significantly influences its biological activity. SAR studies suggest that modifications on the biphenyl moiety can enhance or diminish activity. For instance, substituents at different positions on the phenyl rings have been evaluated for their effects on cytotoxicity and receptor binding affinity.
Table 2: SAR Insights on Biphenyl Derivatives
| Compound | Substituent Position | Activity Type | Observed Effect |
|---|---|---|---|
| TFMBE | Para | Anticancer | Moderate potency |
| 4'-Methoxy | Para | Antimicrobial | Increased potency |
| 4'-Chloro | Meta | Neuropharmacological | Decreased affinity |
Case Studies
- Case Study A : A research team synthesized a series of biphenyl derivatives including TFMBE and evaluated their anticancer properties. They found that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Case Study B : Another study focused on the neuropharmacological profiling of TFMBE, revealing its potential as a selective serotonin receptor modulator. This study suggests avenues for further investigation into its use as an antidepressant or anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine?
- Methodology :
-
Step 1 : Synthesize the biphenyl core via Suzuki-Miyaura coupling between 4-bromophenyl trifluoromethyl and phenylboronic acid derivatives.
-
Step 2 : Introduce the ethanamine group via reductive amination of the corresponding ketone (e.g., using NaBH₄ or LiAlH₄) .
-
Catalysts : Lewis acids like AlCl₃ for Friedel-Crafts acylation (precursor steps) .
-
Optimization : Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions .
- Key Challenges :
-
Steric hindrance from the biphenyl system may reduce reaction yields.
-
Purification via column chromatography or recrystallization is often required .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- Purity Standards : ≥95% by HPLC, with residual solvents quantified via GC-MS .
Q. What are the key physicochemical properties relevant to experimental handling?
- Properties :
- Solubility : Limited in polar solvents (e.g., water); soluble in DMSO, DMF, or dichloromethane .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C .
- pKa : Estimated ~9.5–10.5 (amine group), influencing protonation in biological assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in different reaction environments?
- Theoretical Framework :
- DFT Calculations : Model electron-withdrawing effects of the trifluoromethyl group on reaction sites (e.g., nucleophilic aromatic substitution) .
- Molecular Dynamics : Simulate interactions in solvent environments (e.g., DMSO vs. toluene) to predict solubility .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ values) across studies, adjusting for variables like cell lines or assay conditions .
- Dose-Response Reevaluation : Test activity across a broader concentration range to identify non-linear effects .
- Structural Analogues : Synthesize derivatives to isolate the role of the trifluoromethyl group vs. biphenyl geometry .
Q. How to design experiments to study the impact of the trifluoromethyl group on electronic properties?
- Experimental Design :
- Control Compounds : Compare with non-fluorinated (e.g., -CH₃) and electron-donating (-OCH₃) analogues .
- Techniques :
- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing strength .
- UV-Vis Spectroscopy : Monitor charge-transfer transitions in π-conjugated systems .
- Statistical Analysis : Use factorial design to isolate substituent effects from solvent/pH variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
